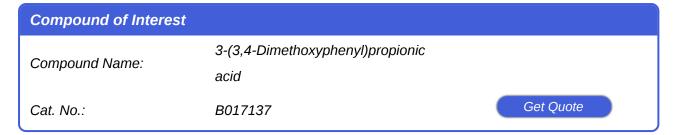


An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a propionic acid derivative with significant potential in pharmaceutical and research applications. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its notable biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

3-(3,4-Dimethoxyphenyl)propionic acid is a white to off-white crystalline solid. Its core structure consists of a propionic acid moiety attached to a 3,4-dimethoxyphenyl group.

Identifiers and General Properties



Property	Value	Reference
IUPAC Name	3-(3,4- dimethoxyphenyl)propanoic acid	[1]
Synonyms	3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy-	[2]
CAS Number	2107-70-2	[2]
Molecular Formula	C11H14O4	[3][4]
Molecular Weight	210.23 g/mol	[1][3][4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	96-99 °C	[2][3]
Boiling Point	Not available	_
рКа	Not available	
Solubility	Soluble in water, alcohol, and ether.	[5]

Spectroscopic Data

- ¹H NMR Spectroscopy: While a specific spectrum for **3-(3,4-Dimethoxyphenyl)propionic acid** is not readily available in the searched literature, data for the closely related compound 3-(4-methoxyphenyl)propionic acid shows characteristic peaks for aromatic protons, methoxy protons, and the propionic acid chain protons.
- ¹³C NMR Spectroscopy: Similar to ¹H NMR, a dedicated ¹³C NMR spectrum is not available. However, spectra of related compounds like 3-(2,4-Dimethoxyphenyl)propanoic acid methyl ester can provide expected chemical shift ranges for the carbons in the aromatic ring, the methoxy groups, and the propionic acid chain.[6]



- Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides a gas-phase IR spectrum for 3-(3,4-Dimethoxyphenyl)propionic acid.[7] Key expected absorptions would include a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic ring and alkyl chain, a C=O stretch from the carbonyl group, and C-O stretches from the methoxy and carboxylic acid groups.
- Mass Spectrometry (MS): The NIST WebBook also contains the mass spectrum (electron ionization) of the compound.[8]

Experimental Protocols Synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid

This protocol is adapted from a patent describing a method for preparing 3,4-dimethoxy phenylpropionic acid.[9]

Reaction Scheme:

3,4-Dimethoxybenzaldehyde \rightarrow 3,4-Dimethoxy ethyl cinnamate \rightarrow 3-(3,4-Dimethoxyphenyl)propionic acid

Materials:

- 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
- · Ethyl acetate
- Sodium ethoxide solution (e.g., 20% in ethanol)
- Concentrated hydrochloric acid
- Sodium hydroxide
- Ethanol
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas source



Procedure:

- Synthesis of 3,4-Dimethoxy ethyl cinnamate:
 - In a reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in ethyl acetate.
 - Under stirring, add a sodium ethoxide solution at a controlled temperature (e.g., 25-30 °C).
 - After the addition, heat the reaction mixture (e.g., to 70-75 °C) and monitor the reaction for completion using thin-layer chromatography.
 - Cool the solution and neutralize it with concentrated hydrochloric acid.
 - Separate the organic layer, wash, dry, and concentrate it to obtain crude 3,4-dimethoxy ethyl cinnamate.
- Hydrolysis and Hydrogenation:
 - To the crude 3,4-dimethoxy ethyl cinnamate, add an aqueous solution of sodium hydroxide.
 - Heat the mixture (e.g., to 60 °C) to facilitate hydrolysis.
 - After hydrolysis is complete, cool the reaction mixture and neutralize it with concentrated hydrochloric acid.
 - Extract the product with ethyl acetate, and dry the combined organic layers.
 - Concentrate the solution to obtain 3,4-dimethoxycinnamic acid.
 - Dissolve the 3,4-dimethoxycinnamic acid in ethanol in a hydrogenation vessel.
 - Add a catalytic amount of Pd/C.
 - Pressurize the vessel with hydrogen gas and stir the reaction mixture until the uptake of hydrogen ceases.



 Filter off the catalyst and concentrate the filtrate to obtain crude 3-(3,4-Dimethoxyphenyl)propionic acid.

Purification by Recrystallization

A general recrystallization procedure can be applied for the purification of the final product.[10]

Materials:

- Crude 3-(3,4-Dimethoxyphenyl)propionic acid
- Suitable solvent (e.g., a mixture of ethanol and water, or toluene)
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude solid in a minimal amount of hot solvent in an Erlenmeyer flask.
- If there are insoluble impurities, perform a hot filtration.
- Allow the clear solution to cool slowly to room temperature to form crystals.
- Further cool the flask in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals, for example, in a vacuum oven at 60-70 °C.[9]

HPLC Analysis



A high-performance liquid chromatography (HPLC) method can be used for purity assessment.

Instrumentation:

- · HPLC system with a UV detector
- C18 reverse-phase column

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.

Procedure:

- Prepare a standard solution of 3-(3,4-Dimethoxyphenyl)propionic acid of known concentration in the mobile phase.
- Prepare the sample solution by dissolving the synthesized product in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the elution at a suitable wavelength (e.g., 254 nm).
- The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Biological Activities and Experimental Assays

3-(3,4-Dimethoxyphenyl)propionic acid has demonstrated interesting biological activities, including the induction of y-globin gene expression and anti-atherosclerotic effects.

Induction of y-Globin Gene Expression

The induction of fetal hemoglobin (HbF), which contains y-globin chains, is a promising therapeutic strategy for β -hemoglobinopathies like sickle cell disease and β -thalassemia.

Experimental Model: K562 Cell Line

The human erythroleukemia cell line K562 is a common in vitro model to screen for compounds that can induce erythroid differentiation and y-globin expression.[11][12]



Protocol for K562 Cell Differentiation Assay: [13][14]

- Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Seed the cells at a specific density and treat them with various concentrations of 3-(3,4-Dimethoxyphenyl)propionic acid. A positive control, such as hydroxyurea or hemin, should be included.
- Erythroid Differentiation Assessment: After a specific incubation period (e.g., 24-72 hours),
 assess erythroid differentiation. This can be done by:
 - Benzidine Staining: To detect hemoglobin-producing cells.
 - Flow Cytometry: To quantify the expression of erythroid surface markers like Glycophorin A (CD235a).[13]
- · y-Globin Expression Analysis:
 - Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the treated and untreated cells, synthesize cDNA, and perform qRT-PCR using primers specific for the γ-globin gene and a housekeeping gene for normalization.[14]
 - Western Blotting or ELISA: To quantify the amount of fetal hemoglobin.

Signaling Pathway:

The precise signaling pathway through which **3-(3,4-Dimethoxyphenyl)propionic acid** induces y-globin expression is not fully elucidated. However, studies on other inducers suggest the involvement of the p38 MAPK/CREB1 pathway.[15][16] It is hypothesized that the compound may activate this pathway, leading to the phosphorylation of CREB1, which then transactivates the y-globin gene promoter.



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Caption: Proposed signaling pathway for y-globin gene induction.

Anti-Atherosclerotic Activity

A related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active principle from kimchi, has been shown to inhibit the development of atherosclerosis in animal models.[17][18] The mechanism is thought to involve the reduction of oxidative stress.

Experimental Model: Rabbit Model of Atherosclerosis[19][20][21][22]

Protocol for In Vivo Atherosclerosis Rabbit Model: [17]

- Animal Model: Use male New Zealand White rabbits.
- Induction of Atherosclerosis: Feed the rabbits a high-cholesterol diet (e.g., 0.5-1% cholesterol) for a specified period (e.g., 4-8 weeks) to induce hypercholesterolemia and atherosclerotic plaque formation. In some models, this is combined with endothelial injury, for example, by balloon catheterization of an artery.[23]
- Treatment: Administer 3-(3,4-Dimethoxyphenyl)propionic acid (or the related compound)
 to the treatment group, for instance, via intravenous injection or oral gavage, at a specific
 dosage. A control group receiving a placebo and a positive control group (e.g., receiving
 simvastatin) should be included.
- Assessment of Atherosclerosis:
 - Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
 - Histopathological Analysis: After the treatment period, euthanize the animals and dissect the aorta. Stain the aorta with Oil Red O to visualize and quantify the area of atherosclerotic lesions.[20]
 - Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and the activity of enzymes like NADPH oxidase in aortic tissue.[24]

Signaling Pathway:



The anti-atherosclerotic effect appears to be mediated by the reduction of oxidative stress. The compound may inhibit the expression and activity of NADPH oxidase subunits, such as p47phox and Rac-1, which are key enzymes in the production of superoxide radicals in the vascular wall. This leads to a decrease in ROS generation and subsequently attenuates the inflammatory processes that drive atherosclerosis.



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